molecular formula C14H12N2OS B1677777 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol CAS No. 566169-93-5

2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol

Cat. No. B1677777
M. Wt: 256.32 g/mol
InChI Key: ZQAQXZBSGZUUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol” is a chemical compound with the molecular formula C14H12N2OS . It has a molecular weight of 256.33 . The IUPAC name for this compound is 2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3 . The canonical SMILES representation is CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound has a topological polar surface area .

Scientific Research Applications

PET Imaging in Neurodegenerative Diseases

2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, when labeled, such as with [11C], serves as a critical PET imaging tracer. It is particularly utilized for the in vivo measurement of cerebral amyloid load in Alzheimer's disease (AD), aiding in the differentiation of AD from other forms of dementia like frontotemporal dementia (FTD) due to its high affinity for amyloid plaques (Engler et al., 2007). This compound's utility extends beyond diagnostic applications to potentially facilitating the monitoring of disease progression and the efficacy of amyloid-targeting therapies.

Pharmacokinetics and Biodistribution

Research on the pharmacokinetics and biodistribution of compounds structurally similar to 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, such as 11C-BTA-1, a thioflavin-T derivative, has been instrumental in understanding their behavior in the human body. Studies highlight the compound's biodistribution, dosimetry, and safety profile, providing essential insights for clinical PET imaging applications in AD. For instance, the study by Thees et al., 2007 emphasizes the critical organ involvement and radiation dose estimates, ensuring the safe application of these tracers in humans.

Diagnostic and Differential Diagnostic Applications

The ability of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol derivatives to bind to amyloid plaques enables their use in distinguishing between Alzheimer's disease and other neurodegenerative conditions. For example, voxel-based analysis of PET amyloid ligand [11C]PIB uptake has been used to identify brain regions with significant increases in amyloid accumulation in AD patients compared to healthy controls, offering a map of amyloid pathology distribution that correlates with postmortem studies (Kemppainen et al., 2006).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAQXZBSGZUUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol

CAS RN

566169-93-5
Record name 2-(4'-Methylaminophenyl)-6-hydroxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566169935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4'-METHYLAMINOPHENYL)-6-HYDROXYBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6396E6G8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

After adding BBr3 (1.0 M in CH2Cl2, 10.5 mL, 10.5 mmol) to 2-[4-(N-monomethyl)aminophenyl]-6-methoxybenzothiazole (44, 588 mg, 2.06 mmol) obtained in step 3 dissolved in dichloromethane (25 mL), the mixture was agitated for 12 hours at room temperature. After cautiously adding water and sodium bicarbonate aqueous solution, the organic compound was extracted using dichloromethane. Then, after removing water using sodium sulfate, 2-[4-(N-monomethyl)aminophenyl]-6-hydroxybenzothiazole (45, 530 mg, 99%) was yielded as a yellow solid without further purification.
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Reactant of Route 3
Reactant of Route 3
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Reactant of Route 4
Reactant of Route 4
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Reactant of Route 5
Reactant of Route 5
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Reactant of Route 6
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.